17-Ethynylestra-1(10),2,4,6-tetraene-3,17-diol
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Overview
Description
6,7-Dehydro Ethynyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C20H22O2 and a molecular weight of 294.39 g/mol . It is primarily used as an impurity standard for Ethinyl Estradiol, which is widely used in oral contraceptives and hormone replacement therapy .
Preparation Methods
6,7-Dehydro Ethynyl Estradiol can be synthesized from 6-Dehydroestrone and acetylene . The reaction involves the dehydrogenation of 6-Dehydroestrone followed by the addition of acetylene under specific conditions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
6,7-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dehydro Ethynyl Estradiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dehydro Ethynyl Estradiol involves its interaction with estrogen receptors in the body. Once bound to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in regulating reproductive and metabolic functions .
Comparison with Similar Compounds
6,7-Dehydro Ethynyl Estradiol is similar to other synthetic estrogens such as Ethinyl Estradiol and 17α-Ethynylestradiol . it is unique in its specific structural modifications, which confer distinct chemical and biological properties. Compared to Ethinyl Estradiol, 6,7-Dehydro Ethynyl Estradiol has a different pattern of receptor binding and metabolic stability .
Similar Compounds
- Ethinyl Estradiol
- 17α-Ethynylestradiol
- 6α-Hydroxy Ethinylestradiol
- 18-Methylethynyl Estradiol
Properties
IUPAC Name |
17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHHBFTRYNQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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